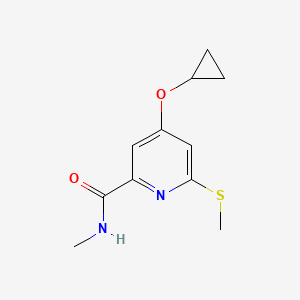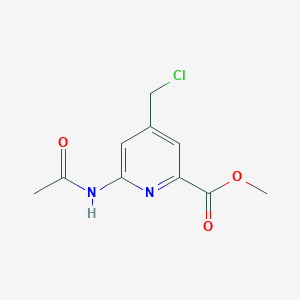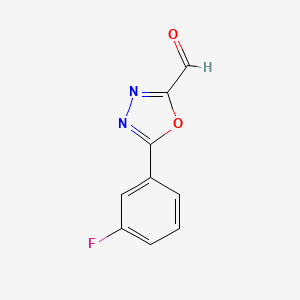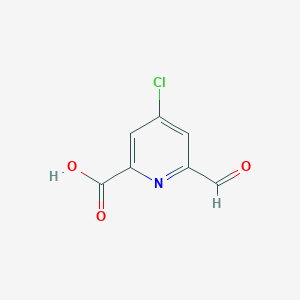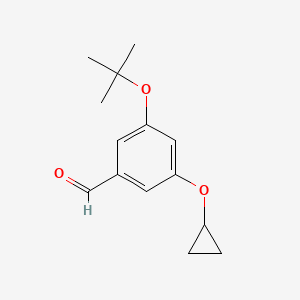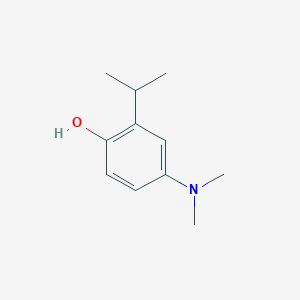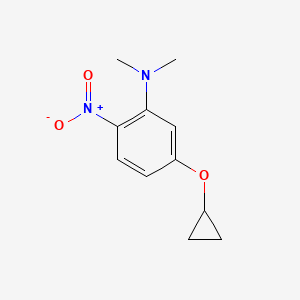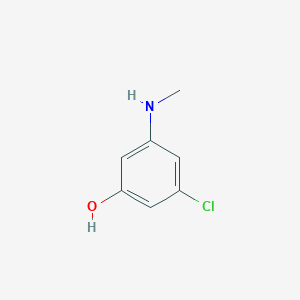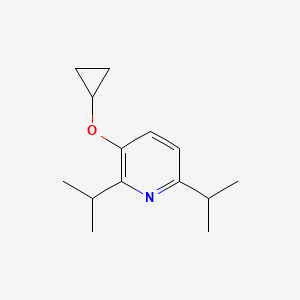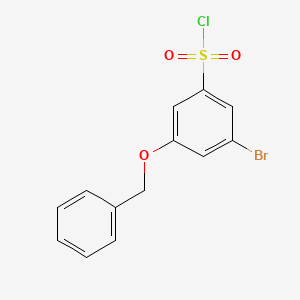![molecular formula C9H8INO4 B14845238 [4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is a chemical compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . This compound is characterized by the presence of an iodine atom, a methoxycarbonyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of organoboron reagents and palladium catalysts ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom can be oxidized to form iodate derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, [4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate in drug synthesis ensures the production of high-quality and effective medications .
Wirkmechanismus
The mechanism of action of [4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The iodine atom and methoxycarbonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid derivatives: These compounds share the core structure but differ in the substituents attached to the pyridine ring.
Pyridine derivatives: Compounds like 4-pyridylacetic acid and imidazo[1,2-a]pyridin-3-yl-acetic acids have similar structures and are used in similar applications
Uniqueness: The presence of the iodine atom and methoxycarbonyl group in this compound provides unique reactivity and biological activity compared to other pyridine derivatives. These functional groups enable specific interactions with molecular targets, enhancing its potential as a versatile intermediate in synthesis and a promising candidate in drug discovery .
Eigenschaften
Molekularformel |
C9H8INO4 |
|---|---|
Molekulargewicht |
321.07 g/mol |
IUPAC-Name |
2-(4-iodo-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-15-9(14)7-3-5(10)2-6(11-7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
SEJUSSKZKNGGSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


